molecular formula C13H11NO2S B14471287 6,7-Dimethoxy-thieno(2,3-b)quinoline CAS No. 65479-91-6

6,7-Dimethoxy-thieno(2,3-b)quinoline

Cat. No.: B14471287
CAS No.: 65479-91-6
M. Wt: 245.30 g/mol
InChI Key: MYTGFMBWMFXHSD-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-thieno(2,3-b)quinoline is a heterocyclic compound that belongs to the class of thienoquinolines These compounds are characterized by a fused ring system that includes both a thiophene and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-thieno(2,3-b)quinoline can be achieved through various synthetic routes. One common method involves the iodocyclization reaction of 3-alkynyl-2-(methylthio)quinolines. This reaction is typically carried out under mild conditions using iodine as the cyclizing agent . Another approach involves the use of microwave irradiation, which has been shown to be an efficient and green method for synthesizing quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-thieno(2,3-b)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy groups and the electron-rich thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .

Properties

CAS No.

65479-91-6

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

6,7-dimethoxythieno[2,3-b]quinoline

InChI

InChI=1S/C13H11NO2S/c1-15-11-6-9-5-8-3-4-17-13(8)14-10(9)7-12(11)16-2/h3-7H,1-2H3

InChI Key

MYTGFMBWMFXHSD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C3C=CSC3=N2)OC

Origin of Product

United States

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